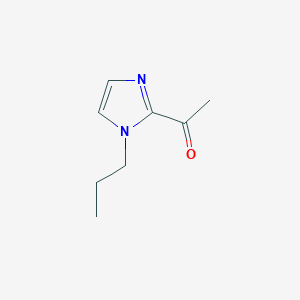

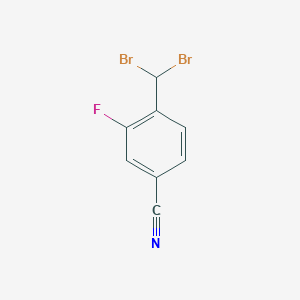

![molecular formula C21H24N2O2 B1504418 Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1160247-23-3](/img/structure/B1504418.png)

Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate

Vue d'ensemble

Description

Spirocyclic indoline compounds, such as 1’-methylspiro[indoline-3,4’-piperidine], are widely present in numerous natural products and synthetic molecules with significant biological activities . They have attracted extensive attention as potent anti-tumor agents in the fields of pharmacology and chemistry .

Synthesis Analysis

The synthesis of similar spirocyclic compounds often involves key steps such as dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole .

Molecular Structure Analysis

Molecular docking assays revealed that similar compounds as a ligand showed strong affinity and appropriate binding pose on the amino acid residues in active sites of the tested targets .

Chemical Reactions Analysis

The key intermediate 1’-methylspiro[indoline-3,4’-piperidine] reacted with benzenesulfonyl chloride with different substituents under alkaline condition to obtain its derivatives .

Applications De Recherche Scientifique

Anti-Tumor Activity

Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate: derivatives have been studied for their potential anti-tumor properties. These compounds, particularly the derivative B5, have shown promising antiproliferative activities against various cancer cell lines, including A549 (lung carcinoma), BEL-7402 (liver cancer), and HeLa (cervical cancer) cells . The compound B5 exhibited the highest potency against BEL-7402 cell lines with an IC50 value of 30.03±0.43 μg/mL, suggesting its potential as a lead compound in anti-cancer drug development .

Molecular Docking and Drug Design

Molecular docking studies of these derivatives have revealed strong affinity and appropriate binding poses on the amino acid residues in the active sites of target proteins such as CDK, c-Met, and EGFR . This indicates that Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate and its derivatives could be valuable in the design and synthesis of new drugs, particularly as kinase inhibitors in cancer therapy .

Pharmacological Applications

Piperidine derivatives, which include the benzyl-piperidine group, are crucial for the inhibition of cholinesterase receptors . These compounds are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry due to their wide range of pharmacological activities .

Synthesis of Biologically Active Compounds

The synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones is an important area of researchBenzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate serves as a key intermediate in the synthesis of these biologically active compounds, which are used in the construction of various drugs .

Enzyme Inhibition

The benzyl-piperidine group is often a necessary part for the successful inhibition of enzymes like AChE, which includes two active anionic binding sites: catalytic and peripheral . The presence of this group in Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate suggests its potential use in the development of enzyme inhibitors.

Neuropharmacology

Due to the importance of piperidine derivatives in the central nervous system, compounds like Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate could be explored for their neuropharmacological effects. They may have applications in the treatment of neurological disorders, such as Alzheimer’s disease, where cholinesterase inhibition is a key therapeutic strategy .

Chemical Biology

In chemical biology, the study of spirocyclic indoline compounds like Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate can provide insights into the interaction between small molecules and biological systems. This can lead to the discovery of new biological pathways and targets for therapeutic intervention .

Natural Product Synthesis

Spirocyclic indoline compounds are widely found in natural products. The synthetic analogs of these compounds, such as Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate , can be used to study the structure-activity relationships of natural products and to develop synthetic methodologies for complex natural product synthesis .

Mécanisme D'action

Target of Action

Similar spirocyclic indoline compounds have been found to exhibit significant biological activities, attracting attention as potent anti-tumor agents .

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as antagonistic or inverse agonistic activity .

Biochemical Pathways

Similar spirocyclic indoline compounds have been found to impact a variety of pathways, contributing to their broad range of biological activities .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been found to exhibit antiproliferative activities against various cell lines .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Orientations Futures

Spiroindole and spirooxindole scaffolds, which are similar to the compound , are very important in drug design processes . They have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . Introducing novel synthetic procedures has been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents .

Propriétés

IUPAC Name |

benzyl 5-methylspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-16-7-8-19-18(13-16)21(15-22-19)9-11-23(12-10-21)20(24)25-14-17-5-3-2-4-6-17/h2-8,13,22H,9-12,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOPIKPGZDTYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCC23CCN(CC3)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678288 | |

| Record name | Benzyl 5-methyl-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate | |

CAS RN |

1160247-23-3 | |

| Record name | Phenylmethyl 1,2-dihydro-5-methylspiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 5-methyl-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

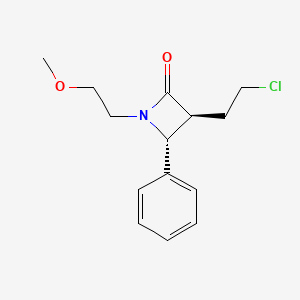

![(4-Chloro-phenyl)-[2-(3-chloro-phenyl)-ethyl]-amine](/img/structure/B1504344.png)

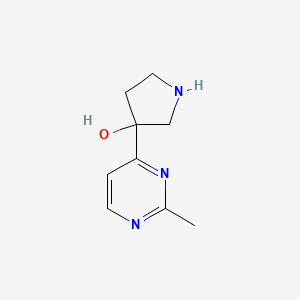

![Bis[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1504347.png)

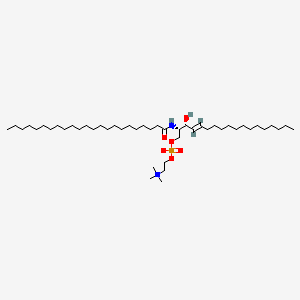

![Sodium (2S,8R,19Z,22Z)-2-azaniumyl-8-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosa-19,22-dien-1-oate](/img/structure/B1504348.png)

![[(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B1504361.png)

![Methyl 2-[(4-methoxypyridin-3-yl)sulfamoyl]benzoate](/img/structure/B1504362.png)

![6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1504365.png)